molecular formula C16H13NO2S B1673218 2-Phenyl-5-benzothiazolepropionic acid CAS No. 52321-54-7

2-Phenyl-5-benzothiazolepropionic acid

Cat. No.: B1673218
CAS No.: 52321-54-7
M. Wt: 283.3 g/mol
InChI Key: NKOLMUVZDOHNNB-UHFFFAOYSA-N
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Description

2-Phenyl-5-benzothiazolepropionic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzothiazole class of heterocyclic compounds, which are renowned for their diverse and potent biological activities. Researchers utilize this compound primarily as a key scaffold in the investigation and development of new therapeutic agents. Its core research value lies in its potential multi-target applications, particularly in the fields of anti-infective, anti-inflammatory, and cytoprotective studies . In pharmaceutical research, this compound's structure, featuring the benzothiazole nucleus linked to a propionic acid chain, is leveraged to create novel molecules with enhanced efficacy. Studies on analogous benzothiazole derivatives have demonstrated potent activity against protozoan parasites like Leishmania amazonensis , showing promise as a new class of antileishmanial agents that can cause mitochondrial dysfunction in the parasites . Furthermore, benzothiazole-propionic acid hybrids are explored for their dual inhibitory action against cyclooxygenase (COX-1 and COX-2) enzymes and bacterial pathogens, positioning them as potential candidates for multifunctional anti-inflammatory and antimicrobial therapies . The compound also serves as a precursor in synthesizing derivatives for evaluating antioxidant capacity. Research on similar structures has shown free radical scavenging activity and a protective effect in models of hepatotoxicity, potentially mediated through increased reduced glutathione content and inhibition of cytochrome P450 . This reagent is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

52321-54-7

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

3-(2-phenyl-1,3-benzothiazol-5-yl)propanoic acid

InChI

InChI=1S/C16H13NO2S/c18-15(19)9-7-11-6-8-14-13(10-11)17-16(20-14)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,18,19)

InChI Key

NKOLMUVZDOHNNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O

Appearance

Solid powder

Other CAS No.

52321-54-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-phenyl-5-benzothiazolepropanoic acid
2-phenyl-5-benzothiazolepropionic acid
K 309
K-309

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Phenyl-5-benzothiazolepropionic acid with its analogs:

Property This compound 2-Phenyloxazole-5-carboxylic acid 2-Phenylthio-5-propionylphenylacetic acid
Molecular Formula C₁₆H₁₃NO₂S (inferred) C₁₅H₁₁NO C₁₈H₁₆O₃S
Molecular Weight ~299.35 g/mol 221.25 g/mol 318.38 g/mol
Log Po/w ~3.5–4.0 (estimated) 3.09 3.72 (estimated)
Hydrogen Bond Acceptors 3 (2 O, 1 S) 3 (2 O, 1 N) 4 (3 O, 1 S)
Solubility (Log S) ~-4.0 (poor aqueous solubility) -4.62 -5.1 (estimated)
Synthetic Accessibility Moderate (requires benzothiazole coupling) High (via Cu-mediated cross-coupling) Moderate (thioether functionalization)

Key Observations :

  • The benzothiazole core in the target compound introduces sulfur, enhancing lipophilicity (higher Log P) compared to the oxazole analog. This may improve membrane permeability but reduce aqueous solubility.

Key Observations :

  • The benzothiazole moiety may enhance blood-brain barrier (BBB) penetration compared to the thiophenyl analog due to increased lipophilicity .
  • The thioether group in 2-Phenylthio-5-propionylphenylacetic acid could lead to faster metabolic clearance via oxidation, whereas the fused benzothiazole ring in the target compound may confer greater stability .

Toxicity and Structural Alerts

  • 2-Phenyloxazole-5-carboxylic acid: No PAINS (pan-assay interference compounds) or Brenk alerts reported, suggesting low promiscuity in bioassays .

Preparation Methods

Bromination of 2-(4-Methylphenyl)propionic Acid

The synthesis begins with the bromination of 2-(4-methylphenyl)propionic acid using HBr as a catalyst and bromine in ethyl acetate at 0–25°C. This step introduces a reactive bromomethyl group at the para position, achieving 79% yield after recrystallization from ethanol. Critical parameters include:

  • Molar ratio : 1:1.2 (acid : Br₂)
  • Temperature : 0°C (initial), 25°C (stirring)
  • Purification : Ethyl acetate extraction followed by ethanol recrystallization

The brominated intermediate, 2-(4-(bromomethyl)phenyl)propionic acid, serves as the electrophilic partner in subsequent substitutions.

Thiol-Mediated Coupling with Benzothiazole Derivatives

Benzothiazole-thiol nucleophiles react with the brominated propionic acid under reflux in acetone (40°C, 12 h). For example:

  • Benzothiazole-2-thiol : Yields 81% of 3-[(E)-1,3-benzothiazol-2-yldiazenyl]-4-imino-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-2-one
  • 6-Ethoxybenzothiazole-2-thiol : Extends reaction time to 18 h but maintains 78% yield

Key factors influencing selectivity:

  • Solvent polarity : Acetone enhances nucleophilicity of thiolate ions
  • Base selection : Sodium carbonate neutralizes HBr byproducts

Condensation Strategies for Benzothiazole Ring Formation

O-Phenylenediamine and Aldehyde Condensation

A solvent-free method employs o-phenylenediamine and 4-chlorobenzaldehyde with PVP-trifluoromethanesulfonic acid (PVP-TfOH) catalyst (70°C, 6 min):

  • Catalyst loading : 0.2 g per mmol substrate
  • Oxidant : H₂O₂ (30%, 3 mmol) facilitates imine-to-benzothiazole oxidation
  • Yield : 95% for 2-(4-chlorophenyl)-1H-benzimidazole

While optimized for benzimidazoles, this approach adapts to benzothiazoles by substituting o-aminothiophenol for o-phenylenediamine.

Polyphosphoric Acid-Mediated Cyclization

Early methods used polyphosphoric acid (PPA) to condense 1,2-diaminobenzenes with benzoic acids at 130°C. For benzothiazoles:

  • Substrate : 2-aminobenzenethiol + phenylacetic acid
  • Reaction time : 3–5 h
  • Yield : 68–72% after sulfonation

Limitations include harsh conditions and multiple reprecipitations (3–5×) to achieve cosmetic-grade purity.

Oxidative Purification and Functionalization

Potassium Permanganate Oxidation

Post-synthetic oxidation with KMnO₄ (1–2 g/mol) removes colored impurities, particularly in sulfonated derivatives:

  • Conditions : Dilute NaOH, 60–80°C
  • Efficiency : Reduces reprecipitation steps from 5× to 2×

Hydrogen Peroxide-Assisted Cyclization

H₂O₂ (30%) accelerates benzothiazole ring closure during condensation, reducing reaction times from 15 h to 6 min. Mechanism involves:

  • Imine formation (Schiff base)
  • Peroxidative cyclization to benzothiazole

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Reagent Time Yield Purity Post-Purification
Nucleophilic Substitution 2-(4-Bromomethylphenyl)propionic acid + Benzothiazole-thiol None (acetone reflux) 12–18 h 78–81% >98% (HPLC)
PVP-TfOH Condensation o-Aminothiophenol + Aldehyde PVP-TfOH (0.2 g) 6 min 90–95% 97% (recrystallized)
Polyphosphoric Acid 2-Aminobenzenethiol + Phenylacetic acid PPA 3–5 h 68–72% 95% (3× reprecipitation)
H₂O₂ Oxidation Imine intermediate H₂O₂ (30%) 15 min 88% 96% (single recrystallization)

Spectroscopic Characterization and Validation

FT-IR Analysis

  • Benzothiazole C=N Stretch : 1661 cm⁻¹
  • Propionic Acid C=O : 1717 cm⁻¹
  • S=O (Sulfonates) : 1130–1150 cm⁻¹

NMR Spectral Data

  • ¹H-NMR (DMSO-d₆) :

    • δ 12.5 (s, 1H, NH benzothiazole)
    • δ 3.1 (q, 2H, CH₂ propionic acid)
    • δ 7.6–8.2 (m, 9H, aromatic)
  • ¹³C-NMR :

    • 152.9 ppm (C=N benzothiazole)
    • 174.2 ppm (C=O propionic acid)

Industrial-Scale Considerations

Solvent-Free Protocols

PVP-TfOH-catalyzed reactions eliminate solvent costs and reduce waste, with energy inputs of 70°C vs. 130°C in PPA methods.

Catalyst Reusability

PVP-TfOH retains 92% activity after five cycles, compared to single-use KMnO₄ in oxidation steps.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-phenyl-5-benzothiazolepropionic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aryl-substituted benzothiazole derivatives typically employs Friedel-Crafts acylation or condensation reactions. For example, Friedel-Crafts acylation using succinic anhydride and AlCl₃ in dichloromethane (DCM) or nitrobenzene has been effective for structurally analogous compounds like 4-phenylbenzoyl-propionic acid . Solvent choice significantly impacts reaction efficiency: polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution, while DCM simplifies purification. Catalyst loading (e.g., 1.2–1.5 equiv AlCl₃) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm the benzothiazole-propionic acid backbone.
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.3% acceptable).
  • Example Data Table :
TechniqueKey Signals/Data PointsPurpose
¹H NMR (CDCl₃)δ 2.8–3.2 (propionic CH₂), δ 7.5–8.1 (benzothiazole)Confirm backbone structure
FT-IR1685 cm⁻¹ (C=O)Carboxylic acid verification

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (λ = 254 nm) and compare pre-/post-exposure UV-Vis spectra.
  • Humidity Control : Store at 75% relative humidity; track hydrolysis via loss of carboxylic acid IR signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) often arise from conformational isomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) coupled with MD simulations can model interactions. For example, studies on benzothiazole-triazole analogs used Glide SP scoring to identify hydrogen bonds between the carboxylic acid group and kinase active sites (e.g., EGFR-TK) . Key parameters:

  • Docking Grid : Define a 20 ų box centered on the binding pocket.
  • Post-Docking Analysis : Calculate binding free energies (MM-GBSA) and validate with in vitro assays.

Q. How do solvent polarity and proticity affect the regioselectivity of benzothiazolepropionic acid synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclocondensation reactions, favoring benzothiazole ring formation. In contrast, protic solvents (e.g., ethanol) may protonate intermediates, leading to side products like open-chain thioamides. For example, nitrobenzene enhanced regioselectivity (>85%) in Friedel-Crafts syntheses of biphenyl analogs .

Q. What alternative synthetic routes exist for this compound under solvent-free conditions?

  • Methodological Answer : Mechanochemical ball milling with AlCl₃ as a catalyst has been used for solvent-free acylation of biphenyl derivatives. This method reduces reaction time (2–4 hrs vs. 24 hrs) and improves atom economy (~90% yield) .

Q. How can oxidative degradation pathways of this compound be systematically analyzed?

  • Methodological Answer : Use LC-MS/MS to identify degradation products. For example, exposure to H₂O₂ or ozone generates sulfoxide and sulfone derivatives. Quantify pathways using kinetic modeling (e.g., pseudo-first-order rate constants) and correlate with environmental factors (pH, light) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-5-benzothiazolepropionic acid
Reactant of Route 2
2-Phenyl-5-benzothiazolepropionic acid

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